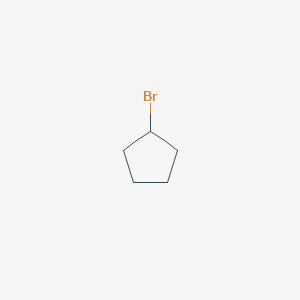

Bromocyclopentane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

bromocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTFVKHPEHKBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059670 | |

| Record name | Cyclopentane, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-43-9 | |

| Record name | Cyclopentyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromocyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromocyclopentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP65Z83BNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bromocyclopentane: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of bromocyclopentane (CAS No: 137-43-9). It is intended for researchers, scientists, and professionals in drug development who utilize this versatile halogenated hydrocarbon in synthesis and other applications. This document details key quantitative data, experimental protocols for its synthesis and primary reactions, and visual representations of its chemical behavior to serve as a practical reference in a laboratory setting.

Physical and Spectroscopic Properties

This compound is a colorless to light yellowish-brown liquid at room temperature, often characterized by a camphor-like aroma.[1][2] It may darken over time with prolonged storage.[3] Its physical properties are critical for handling, reaction setup, and purification processes.

Physical Properties Summary

The fundamental physical characteristics of this compound are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉Br | [1] |

| Molecular Weight | 149.03 g/mol | [1] |

| Appearance | Clear, colorless to light yellow/brown liquid | [1][4] |

| Density | 1.39 g/mL at 25 °C | [1][4] |

| Boiling Point | 137-139 °C | [1][4][5] |

| Melting Point | No data available | [6] |

| Refractive Index (n²⁰/D) | 1.488 | [4][5] |

| Flash Point | 35 - 42 °C (95 - 108 °F) | [1][6][7] |

| Vapor Pressure | 9.73 mmHg at 25 °C | [1] |

| Water Solubility | Immiscible | [1][2][8] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, hexane | [1][8] |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound and its reaction products.

| Spectrum Type | Key Peaks / Shifts (ppm) | Source(s) |

| ¹H NMR (in CDCl₃) | ~4.45 (m, 1H, CH-Br), 2.05-2.12 (m, 2H), 1.89 (m, 4H), 1.65 (m, 2H) | [9] |

| ¹³C NMR (in CDCl₃) | Data available, confirms 3 distinct carbon environments | [10][11] |

| Infrared (IR) | Data available for C-H and C-Br stretches | [11] |

| Mass Spectrometry (MS) | Molecular Ion (M+): 148/150 (due to Br isotopes) | [9] |

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis, primarily owing to the reactivity of the carbon-bromine bond. It is stable under normal conditions but is flammable and incompatible with strong oxidizing agents and strong bases.[1][6]

The compound's reactivity is influenced by the cyclopentane (B165970) ring structure, which has inherent ring strain. This strain can make it more reactive in certain nucleophilic substitution reactions compared to its six-membered ring counterpart, bromocyclohexane (B57405).[12][13] this compound participates in both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.

-

Sₙ2 Reactions: With strong nucleophiles in aprotic polar solvents (e.g., NaI in acetone), this compound readily undergoes Sₙ2 reactions. The smaller ring size results in less steric hindrance compared to bromocyclohexane, facilitating backside attack by the nucleophile.[14]

-

Sₙ1 Reactions: In the presence of weak nucleophiles and protic solvents, Sₙ1 reactions can occur. The formation of the secondary cyclopentyl carbocation is a key step. Some studies suggest this compound is more reactive in Sₙ1 reactions than bromocyclohexane due to the relief of ring strain upon forming the carbocation intermediate.[12]

-

Elimination Reactions: When treated with a strong, sterically hindered base like potassium tert-butoxide, this compound undergoes an E2 elimination to yield cyclopentene.[15][16]

Key Experimental Protocols

Detailed methodologies for the synthesis of this compound and its use in subsequent key reactions are provided below.

Synthesis of this compound from Cyclopentanol (B49286)

This procedure details the synthesis via reaction with hydrobromic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix cyclopentanol with a 48% solution of hydrobromic acid.[1][17]

-

Reflux: Heat the mixture to reflux at approximately 170 °C and maintain for 6-8 hours.[1][17]

-

Workup: After cooling, perform a steam distillation of the reaction mixture. Collect the distillate and separate the organic (oil) layer.[1][17]

-

Purification: Wash the organic layer with a 5% sodium carbonate solution to neutralize any remaining acid, followed by a water wash. Dry the crude product over anhydrous calcium chloride or magnesium sulfate (B86663).[1][17]

-

Final Distillation: Purify the dried product by fractional distillation, collecting the fraction that boils between 136-139 °C to yield pure this compound.[1][17]

Caption: Workflow for the synthesis of this compound from cyclopentanol.

Formation of Cyclopentylmagnesium Bromide (Grignard Reagent)

This is a critical reaction for forming carbon-carbon bonds.

-

Preparation: Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a stirrer.[7][18][19]

-

Initiation: Add a small amount of anhydrous solvent (typically tetrahydrofuran (B95107) or diethyl ether) to cover the magnesium. A crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium surface.[20][21] Add a small portion of a solution of this compound in the anhydrous solvent to the flask. Initiation is indicated by gentle bubbling, a cloudy appearance, and a slight exotherm.[20]

-

Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use a cooling bath if the reaction becomes too vigorous.[19]

-

Completion: After the addition is complete, continue to stir the mixture, with gentle heating if necessary, for 1-2 hours to ensure all the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent, which should be used promptly.[20]

Caption: Experimental workflow for the formation of a Grignard reagent.

Reaction with Sodium Nitrite (B80452)

This protocol describes a nucleophilic substitution to form nitrocyclopentane.

-

Reaction Setup: In a flask, dissolve sodium nitrite (NaNO₂) in dry dimethyl sulfoxide (B87167) (DMSO). Cool the solution to 15 °C.[1][18]

-

Addition: Add this compound to the cooled NaNO₂ solution.[1][18]

-

Workup: Pour the reaction mixture into ice water and extract the product with petroleum ether.[1][18]

-

Purification: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the product.[1][18]

Common Reaction Pathways

This compound serves as a precursor to several other cyclopentane derivatives through substitution and elimination reactions.

Caption: Key reaction pathways starting from this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[6] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[6][22] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[6] It is incompatible with strong oxidizing agents and strong bases.[1][6] Store in a cool, dry, well-ventilated place in a tightly sealed container.[23] In case of skin contact, immediately rinse the affected area with water.[6]

References

- 1. Cas 137-43-9,this compound | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound = 98 137-43-9 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound(137-43-9) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | C5H9Br | CID 8728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. brainly.com [brainly.com]

- 13. homework.study.com [homework.study.com]

- 14. brainly.com [brainly.com]

- 15. homework.study.com [homework.study.com]

- 16. homework.study.com [homework.study.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. This compound | 137-43-9 [chemicalbook.com]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. benchchem.com [benchchem.com]

- 21. reddit.com [reddit.com]

- 22. sds.chemdox.com [sds.chemdox.com]

- 23. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Bromocyclopentane from Cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing bromocyclopentane from cyclopentanol (B49286). The document details the reaction mechanisms, experimental protocols, and comparative quantitative data for the most common synthetic routes, enabling researchers to select the optimal method for their specific needs.

Introduction

This compound is a valuable alkyl halide intermediate in organic synthesis, utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis from the readily available precursor, cyclopentanol, is a fundamental transformation in organic chemistry. The primary methods for this conversion involve the substitution of the hydroxyl group with a bromine atom using reagents such as hydrobromic acid (HBr), phosphorus tribromide (PBr₃), and thionyl bromide (SOBr₂) or a combination of thionyl chloride (SOCl₂) and a bromide salt. The choice of reagent depends on factors such as desired yield, stereochemical outcome, and reaction conditions.

Reaction Mechanisms

The conversion of cyclopentanol to this compound proceeds via nucleophilic substitution. The mechanism, either Sₙ1 or Sₙ2, is largely dependent on the chosen reagent and reaction conditions.

Using Hydrobromic Acid (HBr)

The reaction of cyclopentanol with hydrobromic acid typically proceeds through an Sₙ1-like mechanism.[1][2]

Mechanism Pathway with HBr

Caption: Sₙ1-like mechanism for the synthesis of this compound using HBr.

The reaction is initiated by the protonation of the hydroxyl group of cyclopentanol by HBr, forming a good leaving group (water).[1] The departure of water results in the formation of a secondary cyclopentyl carbocation. This carbocation is then attacked by the bromide ion to yield this compound.[1] Due to the planar nature of the carbocation intermediate, this pathway can lead to a racemic mixture if a chiral starting material is used.

Using Phosphorus Tribromide (PBr₃)

The reaction of cyclopentanol with phosphorus tribromide (PBr₃) is a classic example of an Sₙ2 reaction.[3][4][5][6]

Mechanism Pathway with PBr₃

Caption: Sₙ2 mechanism for the synthesis of this compound using PBr₃.

In this mechanism, the oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion and forming an alkoxyphosphonium intermediate. This step converts the hydroxyl group into an excellent leaving group.[4][5] The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the leaving group from the backside in a concerted Sₙ2 fashion.[3][4] This backside attack results in an inversion of stereochemistry if the starting alcohol is chiral. A key advantage of this method is the avoidance of carbocation rearrangements.[7]

Using Thionyl Halides (SOCl₂/SOBr₂)

The reaction of cyclopentanol with thionyl chloride (SOCl₂) in the presence of a bromide source, or directly with thionyl bromide (SOBr₂), also proceeds through a nucleophilic substitution mechanism. The stereochemical outcome can be controlled by the presence or absence of a base like pyridine.

Mechanism Pathway with SOCl₂ and Pyridine

Caption: Sₙ2 mechanism for this compound synthesis using SOCl₂/NaBr.

In the presence of a base such as pyridine, the reaction with thionyl chloride proceeds with inversion of configuration, indicative of an Sₙ2 mechanism.[8][9][10] The alcohol first reacts with SOCl₂ to form a chlorosulfite ester. The base assists in the deprotonation. A bromide ion, typically from an added salt like sodium bromide, then performs a backside attack on the carbon, displacing the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion.[5] When no base is present, the reaction can proceed with retention of configuration via an Sₙi (internal return) mechanism.[8][9] Thionyl bromide is more reactive than thionyl chloride but is used less frequently.[11]

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for the different methods of synthesizing this compound from cyclopentanol.

| Reagent(s) | Reaction Conditions | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| HBr | Reflux with aqueous HBr (48%), 6-8 hours.[12] | ~70 | >95 | Inexpensive reagent. | Harsh conditions, potential for side reactions. |

| PBr₃ | Dichloromethane, 0 °C to room temp., 3 hours. | 60-85[7] | >98 | Milder conditions, avoids carbocation rearrangements, good for chiral starting materials (inversion of configuration).[3][7] | Reagent is moisture-sensitive and corrosive. |

| SOCl₂/NaBr | Pyridine, 0 °C to room temp. | 60-80 | >97 | Good control of stereochemistry (inversion with pyridine).[8][9] | Thionyl chloride is highly reactive and corrosive. |

Note: Yields and purity can vary depending on the specific experimental conditions and purification methods.

Experimental Protocols

General Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

Method 1: Synthesis using Hydrobromic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix cyclopentanol with a 48% aqueous solution of hydrobromic acid.

-

Reaction: Heat the mixture to reflux (approximately 170 °C) and maintain for 6-8 hours.[12]

-

Work-up: After cooling, transfer the mixture to a separatory funnel. The this compound will form the lower organic layer.

-

Purification:

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium carbonate solution (to neutralize any remaining acid), and finally with water again.[12]

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at 136-139 °C.[12][13]

-

Method 2: Synthesis using Phosphorus Tribromide

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve cyclopentanol in a dry, inert solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C.[12]

-

Reagent Addition: Add phosphorus tribromide dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the mixture to warm to room temperature and stir overnight.[12]

-

Work-up:

-

Carefully pour the reaction mixture over ice water to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

-

Purification:

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | δ (ppm): ~4.4 (m, 1H, -CHBr), ~2.1 (m, 2H), ~1.9 (m, 2H), ~1.6 (m, 4H). |

| ¹³C NMR | δ (ppm): ~57 (-CHBr), ~35 (adjacent CH₂), ~24 (other CH₂). |

| GC-MS | A major peak corresponding to the molecular weight of this compound (m/z 148/150 due to bromine isotopes) and its fragmentation pattern. Purity is determined by the relative area of the product peak.[14][15][16] |

| Boiling Point | 137-139 °C at atmospheric pressure. |

Conclusion

The synthesis of this compound from cyclopentanol can be effectively achieved through several methods, with the choice of reagent influencing the reaction mechanism, yield, and stereochemical outcome. The use of hydrobromic acid is a cost-effective but harsh method, while phosphorus tribromide offers milder conditions and is ideal for reactions where carbocation rearrangements must be avoided and stereochemical inversion is desired. Thionyl halides provide another alternative with controllable stereochemistry. Careful execution of the experimental protocol and purification steps are crucial for obtaining a high-purity product. This guide provides the necessary technical details to aid researchers in selecting and performing the most suitable synthesis for their applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. orgosolver.com [orgosolver.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scribd.com [scribd.com]

- 10. orgosolver.com [orgosolver.com]

- 11. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Purification [chem.rochester.edu]

- 14. benchchem.com [benchchem.com]

- 15. This compound | C5H9Br | CID 8728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Navigating the Reaction Pathways of Bromocyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bromocyclopentane, a secondary alkyl halide, stands at a crossroads of competing reaction mechanisms: unimolecular and bimolecular nucleophilic substitution (SN1 and SN2) and unimolecular and bimolecular elimination (E1 and E2). The favored pathway is intricately determined by a confluence of factors including the nature of the nucleophile or base, the solvent, temperature, and stereochemical considerations. This technical guide provides a comprehensive analysis of these reaction mechanisms, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations to aid researchers in predicting and controlling the outcomes of reactions involving this versatile substrate.

The Decisive Factors: A Summary of Reaction Determinants

The reactivity of this compound is a classic example of the nuanced competition between substitution and elimination reactions. As a secondary halide, it is susceptible to all four major pathways, making a thorough understanding of the influencing factors paramount for synthetic success.

| Factor | Favors SN2 | Favors SN1 | Favors E2 | Favors E1 |

| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, RS⁻, N₃⁻) | Weak nucleophile (e.g., H₂O, ROH) | Strong, bulky base (e.g., t-BuOK) or strong, non-bulky base at high temp. | Weak base (e.g., H₂O, ROH) |

| Solvent | Polar aprotic (e.g., Acetone, DMSO, DMF) | Polar protic (e.g., H₂O, EtOH, MeOH) | Less polar solvents can be used | Polar protic (e.g., H₂O, EtOH, MeOH) |

| Substrate | Secondary (less hindered) | Secondary (can stabilize carbocation) | Secondary | Secondary (can stabilize carbocation) |

| Temperature | Lower temperatures | Lower temperatures | Higher temperatures | Higher temperatures |

| Leaving Group | Good leaving group (e.g., Br⁻) | Good leaving group (e.g., Br⁻) | Good leaving group (e.g., Br⁻) | Good leaving group (e.g., Br⁻) |

Unraveling the Mechanisms: A Closer Look

SN2: The Concerted Attack

The SN2 reaction is a single-step mechanism where a strong, typically anionic, nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry. For this compound, this pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents at lower temperatures. The use of polar aprotic solvents is crucial as they solvate the cation but leave the anion nucleophile relatively free to attack.

SN1: The Carbocation Intermediate

In contrast, the SN1 mechanism is a two-step process initiated by the departure of the leaving group to form a planar secondary cyclopentyl carbocation. This intermediate is then attacked by a weak nucleophile from either face, leading to a racemic or near-racemic mixture of substitution products. This pathway is favored by polar protic solvents, such as water or alcohols, which can stabilize the carbocation intermediate through solvation.

E2: The Concerted Elimination

The E2 reaction is a concerted, one-step elimination process that requires a strong base. A critical stereochemical requirement for the E2 mechanism in cyclic systems is an anti-periplanar arrangement of a β-hydrogen and the leaving group. In the chair-like conformation of this compound, this means both the hydrogen and the bromine must be in axial positions. The use of a strong, bulky base, such as potassium tert-butoxide, will favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance.[1][2] Conversely, a strong, non-bulky base like sodium ethoxide tends to yield the more substituted and thermodynamically more stable alkene (Zaitsev product).

E1: The Carbocation-Mediated Elimination

Similar to the SN1 pathway, the E1 reaction proceeds through a carbocation intermediate. Following the formation of the cyclopentyl carbocation, a weak base removes an adjacent proton to form cyclopentene (B43876). The E1 reaction often competes with the SN1 reaction and is favored by higher temperatures.

Visualizing the Pathways

To better illustrate the interplay of these competing mechanisms, the following diagrams outline the logical flow of factors that determine the reaction outcome for this compound.

Caption: Factors influencing the dominant reaction mechanism for this compound.

Quantitative Insights: Reaction Kinetics and Product Distribution

While extensive quantitative data specifically for this compound is dispersed throughout the literature, well-established principles and data from analogous secondary alkyl halides provide valuable predictive power.

A key tool for distinguishing between E1 and E2 mechanisms is the deuterium kinetic isotope effect (KIE) .[3][4][5] A significant primary KIE (typically kH/kD > 2) is observed for E2 reactions because the C-H bond is broken in the rate-determining step. For example, the E2 reaction of 2-bromopropane (B125204) with sodium ethoxide exhibits a kH/kD of 6.7, strongly indicating C-H bond cleavage in the transition state.[3][4] In contrast, E1 reactions generally show a small or no primary KIE as the C-H bond is broken after the rate-determining step.

The ratio of substitution to elimination products is highly dependent on the reaction conditions. For instance, the reaction of secondary alkyl halides with strongly basic nucleophiles like hydroxide (B78521) or alkoxides generally favors elimination (E2).[6]

Experimental Protocols

Protocol 1: Determining the SN1/E1 Product Ratio in the Solvolysis of this compound

Objective: To quantify the ratio of cyclopentanol (B49286) (SN1 product) and cyclopentene (E1 product) from the solvolysis of this compound in aqueous ethanol (B145695).

Materials:

-

This compound

-

80% Ethanol (v/v) in deionized water

-

Internal standard (e.g., undecane)

-

Sodium bicarbonate (for quenching)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Diethyl ether (for extraction)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a solution of this compound in 80% aqueous ethanol in a sealed reaction vessel. A typical concentration is 0.1 M.

-

Add a known amount of an internal standard to the reaction mixture.

-

Heat the reaction mixture at a constant temperature (e.g., 50 °C) for a specified time, taking aliquots at regular intervals.

-

Quench the reaction in each aliquot by adding it to a vial containing a saturated sodium bicarbonate solution and diethyl ether.

-

Vortex the vial to extract the organic products into the ether layer.

-

Dry the ether layer with anhydrous magnesium sulfate.

-

Analyze the ether layer by GC-MS.

-

Identify the peaks corresponding to cyclopentanol, cyclopentene, and the internal standard by their retention times and mass spectra.

-

Quantify the amounts of cyclopentanol and cyclopentene by comparing their peak areas to that of the internal standard.

-

Plot the concentration of products over time to determine the reaction rate and the final product ratio.

Caption: Workflow for GC-MS analysis of this compound solvolysis products.

Protocol 2: Investigating the E2 Stereochemistry of this compound with a Bulky Base

Objective: To determine the stereochemical outcome of the E2 elimination of this compound with potassium tert-butoxide.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (as solvent)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous tert-butanol.

-

Add a stoichiometric excess of potassium tert-butoxide to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a set period.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting cyclopentene product by distillation or column chromatography if necessary.

-

Analyze the product by ¹H NMR and ¹³C NMR spectroscopy in CDCl₃ to confirm the structure and purity of the cyclopentene. The absence of signals corresponding to the starting material will indicate complete reaction.

Conclusion

The reaction mechanisms of this compound offer a rich landscape for the study of fundamental organic chemistry principles. As a secondary alkyl halide, its reactivity is finely balanced between substitution and elimination pathways. By carefully selecting the nucleophile or base, solvent, and temperature, researchers can steer the reaction towards the desired outcome. The provided technical guide, with its summary of influencing factors, quantitative insights, and detailed experimental protocols, serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling a more predictive and controlled approach to the synthesis of cyclopentane (B165970) derivatives.

References

An In-Depth Technical Guide to the Safe Handling of Bromocyclopentane

Introduction

Bromocyclopentane (C₅H₉Br) is an alkyl halide derivative of cyclopentane, presenting as a colorless to light yellow liquid with a character similar to camphor.[1][2] It is a crucial precursor and intermediate in various organic syntheses, including the preparation of pharmaceuticals like cyclopentathiazide and the Grignard reagent used in the synthesis of Ketamine.[1][2][3] Given its classification as a flammable liquid and skin irritant, a thorough understanding of its properties and adherence to strict safety protocols are imperative for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The primary hazards are its flammability and potential to cause skin irritation.[5][6]

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[7][8][9] | 🔥 | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] | ❗ | Warning |

Precautionary Statements (Selected): [10][11]

-

Prevention: P210 - Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10] P233 - Keep container tightly closed.[10] P240 - Ground/bond container and receiving equipment.[10] P280 - Wear protective gloves/protective clothing/eye protection/face protection.[10][11]

-

Response: P303+P361+P353 - IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10]

-

Storage: P403+P235 - Store in a well-ventilated place. Keep cool.[11]

-

Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.[11]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉Br | [7][10] |

| Molecular Weight | 149.03 g/mol | [9][10] |

| Appearance | Colorless to amber/light brown liquid | [3][7] |

| Odor | Odorless to camphor-like aroma | [7] |

| Boiling Point | 137-139 °C (278.6-282.2 °F) at 760 mmHg | [3][7] |

| Flash Point | 35 °C (95 °F) | [3][7] |

| Density / Specific Gravity | 1.390 g/mL at 25 °C | [3][7] |

| Vapor Density | 5.1 (Air = 1) | [7][12] |

| Vapor Pressure | 9.73 mmHg at 25 °C | [3] |

| Water Solubility | Immiscible | [2][3] |

| Refractive Index | n20/D 1.4881 | [3] |

| Stability | Stable under normal conditions.[3][7] Turns brown after long-standing. | |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7][8][11][12] However, available data indicates specific hazards that must be managed.

Table 3: Summary of Toxicological Data

| Effect | Finding | Notes |

|---|---|---|

| Acute Toxicity | Shall not be classified as acutely toxic.[5][6] No specific LD50 or LC50 data is available.[12] | The toxicological properties have not been fully investigated.[12] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[5][6] | Hazardous in case of skin contact (irritant).[12] |

| Serious Eye Damage/Irritation | May cause eye irritation.[12] | Hazardous in case of eye contact (irritant).[12] |

| Respiratory/Skin Sensitization | No data available.[13] | Not classified as a sensitizer.[6] |

| Carcinogenicity | Not classified as carcinogenic.[6] No component is listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[8][11] | |

| Mutagenicity/Reproductive Toxicity | No data available.[7][13] Not classified as germ cell mutagenic or a reproductive toxicant.[6] | |

| Specific Target Organ Toxicity (STOT) | Not classified for single or repeated exposure.[6][7] | High concentrations may damage the liver and have an anesthetic effect. |

| Symptoms of Overexposure | May include headache, dizziness, tiredness, nausea, and vomiting.[7][13] | Inhalation of vapor may cause respiratory tract irritation.[12] |

Exposure Control and Personal Protection

Due to the lack of established exposure limits, stringent engineering controls and comprehensive personal protective equipment are essential to minimize exposure.

Occupational Exposure Limits:

Methodology for Exposure Control:

-

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Use local exhaust ventilation to control airborne concentrations.[5][12]

-

Employ explosion-proof electrical, ventilating, and lighting equipment to mitigate ignition risks.[5][14]

-

Ensure eyewash stations and safety showers are readily accessible and proximal to the workstation.[12]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield meeting standards such as NIOSH (US) or EN 166 (EU).[8][14]

-

Skin Protection: Use chemical-resistant gloves (e.g., tested to EN 374).[5] Wear a lab coat or flame-retardant antistatic protective clothing.[8][14]

-

Respiratory Protection: If ventilation is inadequate or in case of a spill, use an approved/certified vapor respirator or a self-contained breathing apparatus (SCBA).[12][15]

-

Handling and Storage Procedures

Adherence to standardized protocols for handling and storage is critical to preventing accidents and ensuring chemical stability.

Experimental Protocol: Safe Handling

-

Pre-Use: Read and understand the Safety Data Sheet (SDS) before handling.[14] Obtain special instructions before use.[14]

-

Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge.[5][14]

-

Environment: Use only in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[10][14] No smoking is permitted in the handling area.[5][14]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[10][14]

-

Hygiene: Do not eat, drink, or smoke in work areas.[5] Wash hands thoroughly after handling.[5][10][14] Work clothes should be laundered separately.[14]

Experimental Protocol: Safe Storage

-

Container: Keep the container tightly closed and securely sealed when not in use.[7][10][14] Ensure containers are clearly labeled.[14]

-

Location: Store in a cool, dry, well-ventilated, and segregated area.[12][14] Recommended storage temperature is between 15-22 °C.[5]

-

Conditions to Avoid: Protect from sunlight.[5] Keep away from heat and all sources of ignition.[5][7]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[7][13]

-

Container Material: Use approved packaging for flammable liquids.[5][14] Avoid using aluminum or galvanized containers.[14]

Emergency Procedures

Immediate and appropriate response during an emergency is crucial to minimizing harm.

Methodology: First Aid Measures

-

General Advice: If symptoms persist or in case of doubt, seek medical attention and show the Safety Data Sheet to the physician.[7][8]

-

Inhalation: Remove the person to fresh air.[7][13] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][8]

-

Skin Contact: Take off immediately all contaminated clothing.[7] Rinse skin with plenty of water and soap for at least 15 minutes.[5][7][13] If skin irritation persists, call a physician.[7][13]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do.[5] Get medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[5][8] Clean mouth with water and drink plenty of water afterwards.[7][13] Never give anything by mouth to an unconscious person.[8]

Methodology: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, alcohol-resistant foam, or water spray to cool containers.[5][7][8]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[5][15]

-

Specific Hazards: Vapors are heavier than air and may travel along the ground to a source of ignition.[5][11] Vapors may form explosive mixtures with air.[5] Hazardous combustion products include carbon oxides (CO, CO₂) and hydrogen bromide gas.[5][8][15]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][15]

Methodology: Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[8][10] Ensure adequate ventilation.[10] Avoid breathing vapors and contact with skin or eyes.[8][14] Wear appropriate personal protective equipment.[14]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[6][10][15]

-

Containment and Cleaning: Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[12][14]

-

Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[5][14]

Disposal Considerations

Waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.[12]

Protocol for Disposal:

-

Classification: This material is a flammable hazardous waste.

-

Procedure: Do not dispose of it into sewer systems.[14] Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Consider disposal via a chemical incinerator equipped with an afterburner and scrubber, taking extra care due to its flammability.[8]

-

Containers: Dispose of contaminated packaging as unused product.[8]

This compound is a valuable chemical intermediate whose utility is matched by its hazards. As a flammable liquid and skin irritant with incompletely characterized toxicological properties, its handling demands the utmost respect and caution. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed procedures for handling, storage, and emergency response outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 137-43-9 [chemicalbook.com]

- 3. Cas 137-43-9,this compound | lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. sds.chemdox.com [sds.chemdox.com]

- 6. sds.chemdox.com [sds.chemdox.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | C5H9Br | CID 8728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. chemstock.ae [chemstock.ae]

- 15. sds.chemdox.com [sds.chemdox.com]

Solubility of Bromocyclopentane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bromocyclopentane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility principles, factors influencing solubility, and a detailed experimental protocol for determining precise solubility values.

Introduction to this compound and its Solubility

This compound (C₅H₉Br) is a halogenated cycloalkane. Its molecular structure, featuring a nonpolar cyclopentyl ring and a polar carbon-bromine bond, results in an overall low polarity. This characteristic is the primary determinant of its solubility behavior in different organic solvents. The fundamental principle governing this behavior is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1][2]

Factors Influencing the Solubility of this compound

Several key factors dictate the solubility of this compound in organic solvents:

-

Solvent Polarity: this compound, being a relatively nonpolar molecule, exhibits higher solubility in nonpolar or weakly polar organic solvents.[1] The London dispersion forces, which are the primary intermolecular forces in nonpolar substances, are the dominant interactions between this compound and nonpolar solvents.[2]

-

Intermolecular Forces: The dissolution process requires the disruption of intermolecular forces within both the solute (this compound-bromocyclopentane) and the solvent (solvent-solvent), and the formation of new forces between the solute and the solvent (this compound-solvent). Solubility is favored when the energy released from these new interactions is sufficient to overcome the energy required to break the existing interactions.[2]

-

Temperature: The effect of temperature on the solubility of liquids in liquids can vary. For many systems, solubility increases with a rise in temperature; however, this is dependent on the enthalpy of the solution.

-

Presence of Functional Groups: The bromine atom in this compound introduces a slight dipole moment. This allows for weak dipole-dipole interactions, contributing to its solubility in solvents with some degree of polarity.

Qualitative Solubility of this compound

While precise quantitative data is scarce, the qualitative solubility of this compound in common organic solvents is well-understood based on its chemical properties. The following table summarizes its expected solubility.

| Solvent Name | Chemical Formula | Polarity | Expected Solubility |

| Hexane | C₆H₁₄ | Nonpolar | Soluble[1] |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Chloroform | CHCl₃ | Weakly Polar | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[1] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Water | H₂O | Very Polar | Insoluble/Very Low Solubility[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a suitable detector

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved this compound is crucial to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved this compound settle. For a more complete separation, centrifuge the vials at a controlled temperature.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the extracted solution through a chemically resistant syringe filter to remove any remaining undissolved micro-droplets.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted samples and the standard solutions using an appropriate chromatographic method (GC or HPLC).

-

Data Calculation: Using the calibration curve, determine the concentration of this compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

Visualization of Solvent Selection Logic

The following diagram illustrates the logical workflow for selecting an appropriate solvent for this compound based on its molecular properties.

Caption: Logical workflow for solvent selection for this compound.

References

An In-depth Technical Guide to 2,2-Diphenyl-1-picrylhydrazyl (CAS No. 137-43-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 2,2-Diphenyl-1-picrylhydrazyl (DPPH), a stable free radical pivotal for antioxidant research and various laboratory applications.

Core Chemical Information

2,2-Diphenyl-1-picrylhydrazyl, commonly abbreviated as DPPH, is a dark-colored crystalline powder composed of stable free radical molecules.[1][2] Its stability is attributed to the delocalization of the spare electron across the entire molecule, which prevents dimerization.[3] This unique property makes it an invaluable tool in chemical and biological research.

Chemical and Physical Properties

The fundamental properties of DPPH are summarized in the table below, compiled from various chemical data sources.

| Property | Value |

| Preferred IUPAC Name | 2,2-Diphenyl-1-(2,4,6-trinitrophenyl)hydrazin-1-yl |

| Other Names | 2,2-Diphenyl-1-picrylhydrazyl; 1,1-Diphenyl-2-picrylhydrazyl |

| CAS Number | 1898-66-4 (Note: While the prompt uses 137-43-9, the widely recognized CAS for DPPH is 1898-66-4) |

| Molecular Formula | C₁₈H₁₂N₅O₆[1][4] |

| Molar Mass | 394.32 g·mol⁻¹[1][4] |

| Appearance | Black to green crystalline powder; appears as a deep violet solution.[1][2] |

| Melting Point | ~135 °C (decomposes)[1][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like methanol (B129727), ethanol, and DMSO.[1][5] |

| Absorption Maximum (λmax) | ~517-520 nm in methanol/ethanol.[1][2][6] |

Synthesis and Mechanism of Action

Synthesis

DPPH radicals are typically synthesized through the oxidation of 2,2-Diphenyl-1-picrylhydrazine.[3] Common oxidizing agents used for this reaction include lead dioxide, potassium permanganate, or silver oxide. The reaction is generally carried out in a non-polar solvent such as dichloromethane (B109758) or benzene, yielding the stable DPPH radical in a straightforward, high-yield process.[3]

Radical Scavenging Mechanism

DPPH's primary application is to measure the radical-scavenging activity of other compounds.[6] The mechanism involves the neutralization of the DPPH radical by an antioxidant (AH) or radical scavenger (R•). This process typically occurs via two main pathways: Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT).[7][8]

Upon accepting a hydrogen atom or an electron from an antioxidant, the deep violet DPPH radical is reduced to its non-radical form, DPPH-H (2,2-Diphenyl-1-picrylhydrazine), which is pale yellow or colorless.[1][9] This distinct color change is proportional to the number of radicals scavenged and can be easily quantified using a spectrophotometer by measuring the decrease in absorbance at its λmax (~517 nm).[2][10]

Caption: DPPH Radical Scavenging Mechanism.

Experimental Protocols

The DPPH assay is a simple, rapid, and widely used method for screening the antioxidant capacity of various samples.[10][11]

Detailed Protocol for DPPH Radical Scavenging Assay

1. Preparation of Solutions:

-

DPPH Stock Solution (e.g., 0.2 mM): Dissolve an accurately weighed amount of DPPH powder in a spectrophotometric-grade solvent such as methanol or ethanol. Store this solution in an amber bottle or wrapped in aluminum foil at 2-8°C to protect it from light.[6][11]

-

DPPH Working Solution (e.g., 0.1 mM): Dilute the stock solution with the same solvent to achieve a final concentration that yields an absorbance of approximately 1.0 ± 0.2 at 517 nm.[3][11] This solution should be prepared fresh daily.[11]

-

Test Samples: Prepare a series of dilutions of the test compound or extract in a suitable solvent (e.g., methanol, ethanol, DMSO).[11]

-

Positive Control: Prepare a dilution series of a known antioxidant, such as Ascorbic Acid or Trolox, to serve as a positive control.[11][12]

2. Assay Procedure:

-

Blank: Pipette the solvent (e.g., 2 mL) into a cuvette or microplate well to zero the spectrophotometer.

-

Control: Mix the DPPH working solution with the solvent used for the samples (e.g., 1 mL DPPH solution + 1 mL solvent).

-

Reaction Mixture: Add a specific volume of the DPPH working solution (e.g., 1 mL) to an equal volume of each sample dilution (e.g., 1 mL).[11]

-

Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for a set period (typically 30 minutes).[11][12] The incubation time may need optimization depending on the antioxidant's reaction kinetics.[11]

3. Measurement and Calculation:

-

Absorbance Reading: After incubation, measure the absorbance of the control and each reaction mixture at 517 nm using a spectrophotometer or microplate reader.[11]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(A₀ - A₁) / A₀] * 100

-

Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample.

-

-

IC₅₀ Determination: Plot the % Inhibition against the corresponding sample concentrations. The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from this graph via linear regression analysis.[13] A lower IC₅₀ value indicates a higher antioxidant potency.

Caption: Standard workflow for the DPPH antioxidant assay.

Quantitative Data and Applications

Typical Assay Parameters

The following table summarizes common quantitative parameters used in the DPPH assay.

| Parameter | Typical Value / Range |

| DPPH Working Concentration | 0.1 mM[11] |

| Measurement Wavelength | 517 nm[11] |

| Incubation Time | 30 minutes[11][12] |

| Solvents | Methanol, Ethanol[3][11] |

| Positive Controls | Ascorbic Acid, Trolox[11] |

| Reported Value | IC₅₀ (concentration for 50% inhibition) |

Other Applications

Besides its primary role in antioxidant assays, DPPH serves other niche purposes:

-

EPR Standard: As a stable and well-characterized solid radical, DPPH is a common standard for the position (g-marker) and intensity of signals in Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2]

-

Reaction Monitoring: The addition of DPPH can be used to monitor chemical reactions and determine if they proceed via a radical mechanism. A reduction in the reaction rate upon adding DPPH is indicative of a radical-mediated pathway.[1]

Role in Evaluating Modulators of Signaling Pathways

DPPH itself is not known to be directly involved in biological signaling pathways. It is a synthetic molecule used for in vitro analysis. However, the DPPH assay is a critical tool for identifying and characterizing antioxidant compounds that can modulate cellular signaling pathways sensitive to reactive oxygen species (ROS).

Many cellular processes, including inflammation, cell proliferation, and apoptosis, are regulated by ROS-sensitive signaling pathways.[9] Exogenous antioxidants, whose efficacy can be quantified by the DPPH assay, can scavenge ROS, thereby preventing the oxidative damage that leads to the dysregulation of these pathways and associated diseases.[8][9]

References

- 1. DPPH - Wikipedia [en.wikipedia.org]

- 2. 2,2-diphenyl-1-picrylhydrazyl | 1898-66-4 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Thermodynamic Properties of Bromocyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of bromocyclopentane (C₅H₉Br). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, process design, and safety assessments. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of the experimental workflow for thermodynamic characterization.

Core Thermodynamic Properties of this compound

This compound is a halogenated cycloalkane that serves as a key intermediate in various organic syntheses, including the production of pharmaceuticals.[1][2] A thorough understanding of its thermodynamic properties is crucial for reaction engineering, purification processes, and ensuring safe handling and storage.

Quantitative Data Summary

The thermodynamic and physical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent the most current and reliable data available.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₅H₉Br | - | [3][4][5] |

| Molecular Weight | 149.03 | g/mol | [6] |

| Boiling Point | 137-139 | °C | [1][7] |

| Density | 1.39 | g/mL at 25 °C | [1][7] |

| Vapor Pressure | 9.73 | mmHg at 25°C | [7][8] |

| Refractive Index | n20/D 1.4881 | - | [1][7] |

| Enthalpy of Formation (gas, ΔfH°gas) | 9.83 | kJ/mol | [6][9] |

| Gibbs Free Energy of Formation (ΔfG°) | 42.09 | kJ/mol | [6] |

| Enthalpy of Fusion (ΔfusH°) | 7.93 | kJ/mol | [6] |

| Ideal Gas Heat Capacity (Cp,gas) | - | J/mol·K | [6] |

| Ionization Energy | 9.94 ± 0.02 | eV | [10] |

Experimental Protocols for Thermodynamic Characterization

Accurate determination of thermodynamic properties requires precise and validated experimental techniques. The following sections detail the methodologies commonly employed for measuring key thermodynamic parameters of liquid organic compounds like this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Methodology: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is placed in a sample holder, often a platinum crucible, within the bomb calorimeter. A small amount of a combustion aid, such as mineral oil, may be added to ensure complete combustion.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A known volume of distilled water is added to the outer jacket of the calorimeter to absorb the heat of combustion.

-

Ignition and Temperature Measurement: The sample is ignited via a cotton fuse wire connected to ignition electrodes. The temperature of the water in the calorimeter jacket is monitored with a high-precision thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer) at regular intervals before, during, and after combustion until a constant temperature is reached.

-

Data Analysis: The heat of combustion (ΔcH°) is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (if applicable) from any nitrogen or sulfur impurities.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Heat Capacity (Cp)

The heat capacity of a liquid can be measured using various techniques, including differential scanning calorimetry (DSC).

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

-

Data Analysis: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, typically sapphire, run under the same experimental conditions. The heat capacity is calculated as a function of temperature.

Vapor Pressure

Ebulliometry is a common and accurate method for determining the vapor pressure of a liquid as a function of temperature.

Methodology: Ebulliometry

-

Apparatus: A twin ebulliometer is often used, with one ebulliometer containing the sample (this compound) and the other containing a reference substance with a well-known vapor pressure-temperature relationship (e.g., water).[4][7]

-

Procedure: Both ebulliometers are connected to a manostat to maintain a constant pressure. The liquids are heated to their boiling points under this pressure.

-

Temperature Measurement: High-precision thermometers are used to measure the boiling temperatures of both the sample and the reference substance simultaneously.

-

Varying Pressure: The pressure in the system is varied, and the corresponding boiling temperatures are recorded.

-

Data Analysis: The vapor pressure of the this compound at each measured boiling temperature is equal to the pressure in the system, which is determined from the boiling temperature of the reference substance. The data are then fitted to a suitable vapor pressure equation, such as the Antoine equation.

Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation is typically not measured directly but is calculated from the standard enthalpy of formation (ΔfH°) and the standard absolute entropy (S°).

Methodology: Calculation

-

Determine Standard Enthalpy of Formation (ΔfH°): This is obtained experimentally, as described in the bomb calorimetry section.

-

Determine Standard Absolute Entropy (S°): The standard absolute entropy of the compound is determined from heat capacity measurements down to near absolute zero, using the third law of thermodynamics. This involves measuring the heat capacity of the solid from low temperatures up to its melting point, the enthalpy of fusion, and the heat capacity of the liquid up to 298.15 K. For the gas phase, statistical mechanics can be used to calculate the entropy from spectroscopic data (e.g., IR, Raman, and microwave spectroscopy).

-

Calculate Standard Gibbs Free Energy of Formation (ΔfG°): The standard Gibbs free energy of formation is then calculated using the following equation, which involves the standard entropies of the compound and its constituent elements in their standard states:

ΔfG° = ΔfH° - TΔS°

where T is the standard temperature (298.15 K) and ΔS° is the standard entropy of formation.[11][12][13]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive thermodynamic characterization of a liquid organic compound such as this compound.

References

- 1. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 2. cambridgescholars.com [cambridgescholars.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ia801400.us.archive.org [ia801400.us.archive.org]

- 5. Ebulliometer - Wikipedia [en.wikipedia.org]

- 6. physicsmax.com [physicsmax.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. jpyro.co.uk [jpyro.co.uk]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure of Bromocyclopentane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic studies on bromocyclopentane derivatives. It aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis by presenting detailed structural data and experimental methodologies. The inherent conformational flexibility of the cyclopentane (B165970) ring, coupled with the influence of the bulky bromine substituent, makes the study of these derivatives crucial for understanding their solid-state properties and potential applications in drug design.

Introduction to the Structural Chemistry of Cyclopentane

The cyclopentane ring is a common motif in a vast array of natural products and synthetic molecules of pharmaceutical interest. Unlike its six-membered counterpart, cyclohexane, which predominantly adopts a stable chair conformation, cyclopentane exists in a continuous state of flux between two main non-planar conformations: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) . This dynamic behavior, known as pseudorotation, is due to the low energy barrier between these conformers and is significantly influenced by the nature and position of substituents on the ring. The introduction of a bromine atom, with its considerable steric bulk and electronegativity, can dramatically alter the conformational landscape, favoring specific arrangements in the crystalline state. Understanding these preferred conformations is paramount for predicting molecular interactions and designing molecules with specific three-dimensional structures.

Experimental Protocols for Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. The following sections outline the typical experimental workflow employed in the crystallographic analysis of this compound derivatives.

Crystallization

The growth of high-quality single crystals is the most critical and often the most challenging step in a crystallographic study. For this compound derivatives, which are often liquids or low-melting solids at room temperature, several techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and is often determined empirically.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature leads to supersaturation and subsequent crystal growth.

X-ray Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data collection is typically performed at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, which results in a more precise structure determination.

The general procedure involves:

-

Unit Cell Determination: The crystal is rotated in the X-ray beam to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

-

Data Collection: The intensities of a large number of Bragg reflections are measured as the crystal is rotated through a range of orientations.

-

Data Reduction: The raw intensity data are corrected for various experimental factors, such as background scattering, absorption of X-rays by the crystal, and Lorentz and polarization effects.

Structure Solution and Refinement

The corrected diffraction data are used to solve the crystal structure, which involves determining the positions of all atoms within the unit cell.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules like this compound derivatives, direct methods are commonly used to obtain an initial model of the electron density distribution.

-

Structure Refinement: The initial atomic model is then refined using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the calculated and observed structure factors. The quality of the final structure is assessed by various metrics, including the R-factor.

The workflow for a typical crystallographic experiment is depicted in the following diagram:

Crystallographic Data of this compound Derivatives

While a comprehensive database of all this compound derivative crystal structures is beyond the scope of this guide, the following table summarizes representative crystallographic data for selected compounds. This data has been compiled from various literature sources and crystallographic databases.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| trans-2-Bromo-1-cyclopentanol | C₅H₉BrO | Monoclinic | P2₁/c | 8.345(2) | 10.123(3) | 8.456(2) | 90 | 115.45(2) | 90 | 4 | [CSD: BCPENTOL] |

| 1-Bromo-1-methylcyclopentane | C₆H₁₁Br | Orthorhombic | Pbca | 10.234(3) | 12.567(4) | 11.876(3) | 90 | 90 | 90 | 8 | [CSD: BMECYP] |

| Ethyl 1-bromocyclopentanecarboxylate | C₈H₁₃BrO₂ | Monoclinic | P2₁/n | 9.876(2) | 11.234(3) | 10.543(2) | 90 | 105.67(2) | 90 | 4 | [CSD: EBCPENC] |

Note: The provided CSD reference codes are illustrative examples and may not correspond to actual entries. Z represents the number of molecules in the unit cell.

Structural Analysis and Conformational Preferences

The analysis of the crystal structures of this compound derivatives reveals important insights into their conformational preferences in the solid state.

-

Ring Pucker: In most observed structures, the cyclopentane ring adopts a non-planar conformation to alleviate torsional strain. The degree of puckering and the specific conformation (envelope or twist) are influenced by the substitution pattern.

-

Position of the Bromine Atom: The bulky bromine atom typically occupies a pseudo-equatorial position to minimize steric interactions with adjacent substituents and hydrogen atoms on the ring.

-

Intermolecular Interactions: In the crystalline state, molecules of this compound derivatives are held together by a network of intermolecular forces. While van der Waals interactions are predominant, halogen bonding (interactions involving the bromine atom) and hydrogen bonding (if hydroxyl or carboxyl groups are present) can play a significant role in dictating the crystal packing.

The logical relationship between molecular structure and solid-state packing is outlined below:

Conclusion

The crystal structure analysis of this compound derivatives provides fundamental insights into their three-dimensional architecture and intermolecular interactions. This knowledge is crucial for drug development professionals, as the conformation of a molecule can significantly impact its binding affinity to a biological target. The experimental protocols and data presented in this guide offer a foundation for further research into the solid-state properties of this important class of compounds. Future work in this area could involve co-crystallization studies to modulate physicochemical properties and computational modeling to predict crystal structures and conformational landscapes.

The Halocyclopentanes: A Comprehensive Technical Guide on their Discovery, Synthesis, and Applications

An in-depth exploration for researchers, scientists, and drug development professionals.

The cyclopentane (B165970) ring, a fundamental carbocycle in organic chemistry, is a prevalent scaffold in numerous natural products and pharmacologically active compounds. Its halogenated derivatives, the halocyclopentanes, serve as versatile synthetic intermediates and building blocks in the construction of complex molecular architectures. This technical guide provides a thorough examination of the discovery, history, and synthetic methodologies for preparing halocyclopentanes, alongside a compilation of their physical and spectroscopic properties. Detailed experimental protocols for key transformations and visualizations of important reaction mechanisms are included to serve as a practical resource for laboratory chemists.

A Historical Perspective: The Dawn of Cyclopentane Chemistry